molecular formula C14H19BO5 B7954276 5-Hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

5-Hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B7954276
M. Wt: 278.11 g/mol
InChI Key: VFPYRVWEZNGBJZ-UHFFFAOYSA-N
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Description

This compound is a benzaldehyde derivative featuring a hydroxy group at position 5, a methoxy group at position 4, and a tetramethyl-1,3,2-dioxaborolane (boronate ester) moiety at position 2. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . Its substitution pattern influences electronic properties (e.g., electron-donating methoxy and hydroxy groups) and steric accessibility, critical for reactivity in catalytic processes.

Properties

IUPAC Name

5-hydroxy-4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-7-12(18-5)11(17)6-9(10)8-16/h6-8,17H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPYRVWEZNGBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Suzuki-Miyaura cross-coupling is the most widely used method for introducing the tetramethyl-1,3,2-dioxaborolan-2-yl group. This approach involves coupling a brominated benzaldehyde precursor with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

Key Steps:

  • Bromination : A bromine atom is introduced at the ortho position of a pre-functionalized benzaldehyde.

  • Borylation : The brominated intermediate reacts with B₂pin₂ via palladium-catalyzed coupling.

Example Procedure:

  • Starting Material : 3-Bromo-4-methoxybenzaldehyde

  • Catalyst : Pd(dppf)Cl₂ (1 mol%)

  • Base : Anhydrous KOAc (3 equiv)

  • Solvent : 1,4-Dioxane

  • Conditions : Reflux under inert atmosphere for 10 hours.

  • Yield : 92%.

Mechanistic Considerations:

  • Oxidative addition of Pd(0) to the C–Br bond.

  • Transmetallation with B₂pin₂.

  • Reductive elimination to form the C–B bond.

Multi-Step Synthesis with Protection/Deprotection

Sequential Functionalization

This method involves introducing hydroxy and methoxy groups before borylation, requiring protective strategies to prevent side reactions.

Stepwise Synthesis:

  • Protection of Aldehyde : Convert the aldehyde to an acetal (e.g., using ethylene glycol) to avoid interference during subsequent reactions.

  • Methoxy Introduction : Methylation of a phenolic precursor using methyl iodide or dimethyl sulfate.

  • Bromination : Directed bromination at the ortho position using Br₂ in acetic acid.

  • Borylation : Suzuki-Miyaura coupling with B₂pin₂.

  • Deprotection : Acidic hydrolysis (e.g., HCl/H₂O) to regenerate the aldehyde.

Challenges:

  • Over-bromination or para-bromination without directing groups.

  • Stability of the acetal under basic or oxidative conditions.

Metal-Free Borylation Strategies

Reaction Design:

  • Use of Lewis acids (e.g., BCl₃) to activate the aromatic ring.

  • Directed ortho-borylation via transient coordination of a directing group (e.g., –OH or –OMe).

Limitations:

  • Lower yields compared to catalytic methods.

  • Limited substrate scope for complex polyfunctional aromatics.

Comparative Analysis of Methods

Method Catalyst Yield Key Advantages Limitations
Suzuki-Miyaura CouplingPd(dppf)Cl₂92%High efficiency, scalabilityRequires brominated precursor
Protection/DeprotectionNone (stepwise)65–75%Flexibility in functional group managementMulti-step, time-intensive
Metal-Free BorylationBCl₃ (hypothetical)N/AAvoids transition metalsUnderdeveloped for polyfunctional substrates

Critical Reaction Parameters

Solvent and Temperature

  • Optimal Solvent : 1,4-Dioxane or THF for Suzuki coupling.

  • Temperature : Reflux (80–100°C) ensures complete conversion.

Catalytic System

  • Pd Catalysts : Pd(OAc)₂ or Pd(dppf)Cl₂ show superior activity.

  • Ligands : Bidentate ligands (e.g., dppf) enhance stability and selectivity.

Purification and Characterization

Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Hexane/ethyl acetate (4:1 to 1:1 gradient).

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 10.35 (s, 1H, CHO), 7.85 (d, J = 8.5 Hz, 1H), 6.55 (s, 1H), 3.95 (s, 3H, OCH₃), 1.35 (s, 12H, Bpin).

  • ¹³C NMR : δ 192.1 (CHO), 162.4 (C–O), 128.7–115.2 (aromatic), 83.5 (Bpin), 56.1 (OCH₃), 24.9 (Bpin–CH₃).

Industrial-Scale Considerations

Continuous Flow Reactors

  • Benefits : Improved heat transfer, reduced reaction time, and higher throughput.

  • Case Study : A patent describes a 97.8% yield for a related benzaldehyde using flow chemistry.

Cost Analysis

  • Major Costs : Palladium catalysts (≈40% of total).

  • Mitigation : Catalyst recycling via supported Pd nanoparticles .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The aldehyde group can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

5-Hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to its functional groups. The hydroxy and methoxy groups can engage in hydrogen bonding and other interactions, while the dioxaborolan group can facilitate borylation reactions. These interactions enable the compound to act as a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 3-Ethoxy-4-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS data )
  • Structure : Ethoxy (position 3), hydroxy (position 4), boronate (position 5).
  • Key Differences :
    • The ethoxy group at position 3 introduces greater steric bulk compared to the methoxy group in the target compound.
    • Electron-donating effects of ethoxy vs. methoxy may slightly alter electronic density at the aromatic ring, affecting reaction rates in cross-couplings.
    • Molecular weight: 292.14 g/mol (C₁₅H₂₁BO₅), compared to the target compound’s theoretical molecular weight of 278.11 g/mol (C₁₄H₁₇BO₅).
(b) 2,6-Dimethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS data )
  • Structure : Methoxy groups at positions 2 and 6, boronate at position 4.
  • Boronate at position 4 vs. position 2 alters conjugation effects, which may influence stability and regioselectivity in reactions.
(c) 3-Formyl-4-methoxyphenylboronic Acid (CAS data )
  • Structure : Boronic acid (-B(OH)₂) at position 4, methoxy at position 3.
  • Key Differences :
    • Boronic acids are more reactive but less stable than boronate esters, requiring careful handling under anhydrous conditions .
    • The absence of the dioxaborolane ring reduces steric protection, increasing susceptibility to hydrolysis.

Reactivity in Cross-Coupling Reactions

The target compound’s boronate ester group is optimized for Suzuki-Miyaura reactions, as demonstrated in analogous syntheses (e.g., compound 75 in , where a similar boronate ester undergoes coupling with aryl halides ). Key comparisons:

  • Reaction Efficiency: Electron-rich aromatic systems (due to hydroxy/methoxy groups) enhance oxidative addition rates in palladium-catalyzed couplings. However, steric hindrance from substituents (e.g., ethoxy in ) may reduce catalytic turnover.
  • Stability : Boronate esters (e.g., target compound) tolerate aqueous conditions better than boronic acids (e.g., 3-formyl-4-methoxyphenylboronic acid ), making them preferable for industrial applications .

Physical and Spectroscopic Properties

Limited data are available for the target compound, but inferences can be drawn from analogues:

  • Solubility : Methoxy and hydroxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely alkyl-substituted boronates.
  • Crystallinity : Asymmetric substitution (positions 2, 4, 5) may reduce crystallinity compared to symmetrical derivatives (e.g., 2,6-dimethoxy ), complicating X-ray analysis. Software like SHELXL or ORTEP-3 is typically employed for structural confirmation.

Biological Activity

5-Hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₄H₁₉BO₄
  • Molecular Weight : 262.11 g/mol
  • CAS Number : 1196474-59-5

The structure includes a benzaldehyde moiety substituted with a tetramethyl-1,3,2-dioxaborolane group, which is known for its utility in organic synthesis and potential biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The dioxaborolane group can act as a boron-based electrophile, which may inhibit certain enzymes involved in metabolic processes.
  • Antioxidant Properties : The hydroxyl and methoxy groups contribute to its potential antioxidant activity by scavenging free radicals.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Research has shown that related compounds can inhibit the proliferation of cancer cells such as MDA-MB-231 (triple-negative breast cancer). These compounds demonstrated IC₅₀ values in the low micromolar range, indicating potent activity against cancer cell lines while showing reduced toxicity towards normal cells .
  • Mechanistic Insights : The compound may induce apoptosis in cancer cells through caspase activation. For example, a study noted an increase in caspase 9 levels in treated samples compared to controls .

Antimicrobial Activity

Some derivatives of benzaldehyde compounds have shown antimicrobial effects against various pathogens:

  • Inhibition of Bacterial Growth : Compounds structurally related to 5-hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde have been tested against multi-drug resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis. Minimum inhibitory concentrations (MICs) were reported in the range of 0.5–8 μg/mL for effective derivatives .

Study on Anticancer Effects

A notable study evaluated the anticancer effects of a related compound on MDA-MB-231 cells. The findings included:

ParameterValue
IC₅₀ (MDA-MB-231)0.126 μM
Selectivity Index (MCF10A vs MDA-MB-231)19-fold increase
Apoptotic Marker (Caspase 9)27.13 ± 0.54 ng/mL

This study illustrates the compound's potential for selective targeting of cancer cells while sparing normal cells .

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the behavior of this compound within biological systems. Key findings include:

ParameterValue
C_max592 ± 62 mg/mL
Half-life (t₁/₂)27.4 nM
BioavailabilityModerate

These parameters suggest favorable absorption and distribution characteristics, which are crucial for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Hydroxy-4-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

  • Methodology : A common approach involves functionalizing a pre-synthesized benzaldehyde derivative. For example, reacting 5-hydroxy-4-methoxybenzaldehyde with a boronate ester precursor (e.g., bis(pinacolato)diboron) under palladium catalysis. Alternatively, substituent-directed borylation can be employed using iridium or palladium catalysts in anhydrous conditions .
  • Key Considerations : Ensure strict anhydrous conditions to prevent hydrolysis of the boronate ester. Monitor reaction progress via TLC or HPLC.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and boronate ester integration.
  • X-ray Crystallography : Use SHELX or ORTEP-3 software for crystal structure determination, particularly to resolve steric effects from the tetramethyl dioxaborolan group .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

Q. What are the stability considerations for handling this compound in laboratory settings?

  • Storage : Store under inert atmosphere (argon or nitrogen) at -20°C in anhydrous solvents (e.g., THF, DCM). Avoid prolonged exposure to moisture or light .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions.

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized for this boronate ester in complex syntheses?

  • Catalytic Systems : Use Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 with bases like K2_2CO3_3 in toluene/water mixtures. Microwave-assisted conditions may enhance reaction rates .
  • Challenges : Steric hindrance from the methoxy and hydroxy groups may reduce coupling efficiency. Pre-protection of the hydroxy group (e.g., as a TBS ether) can mitigate this .

Q. How should contradictions in spectroscopic data (e.g., unexpected 11B^{11}\text{B} NMR shifts) be resolved?

  • Troubleshooting :

  • Confirm boron coordination via 11B^{11}\text{B} NMR and compare with literature values for similar dioxaborolane derivatives.
  • Use DFT calculations (e.g., Gaussian) to model electronic environments and predict shifts .
  • Cross-validate with IR spectroscopy (B-O stretching bands ~1350 cm1^{-1}) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methods :

  • DFT Studies : Calculate Fukui indices to identify reactive sites (e.g., aldehyde vs. boronate ester).
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess stability .

Q. How does the compound’s electronic structure influence its performance in catalytic applications?

  • Analysis :

  • UV-Vis spectroscopy to study charge-transfer interactions.
  • Cyclic voltammetry to determine redox potentials, particularly for applications in photoredox catalysis .

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